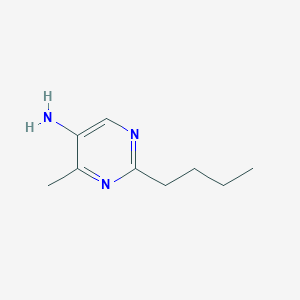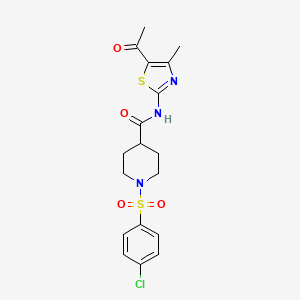
(1,3-Dibromopropan-2-yl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dibromopropan-2-yl)cyclohexane is an organic compound with the molecular formula C9H16Br2 It is characterized by the presence of a cyclohexane ring substituted with a 1,3-dibromopropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dibromopropan-2-yl)cyclohexane typically involves the bromination of propan-2-ylcyclohexane. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) in ethanol can facilitate elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Products: Alkenes are the primary products formed through elimination reactions.
科学研究应用
(1,3-Dibromopropan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1,3-Dibromopropan-2-yl)cyclohexane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack or elimination under appropriate conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
(1,2-Dibromopropan-2-yl)cyclohexane: Similar structure but with bromine atoms at different positions.
(1,3-Dichloropropan-2-yl)cyclohexane: Chlorine atoms instead of bromine.
(1,3-Diiodopropan-2-yl)cyclohexane: Iodine atoms instead of bromine.
Uniqueness: (1,3-Dibromopropan-2-yl)cyclohexane is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms makes it more reactive towards nucleophiles compared to its chloro or iodo counterparts.
属性
IUPAC Name |
1,3-dibromopropan-2-ylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZZUUMLHSZNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2861783.png)

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861786.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)
![3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2861788.png)
![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2861792.png)
![2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2861793.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2861795.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one](/img/structure/B2861798.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B2861803.png)
![2-(2,4-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2861804.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)
